Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836157
InChI: InChI=1S/C18H15NO4/c1-21-14-10-8-13(9-11-14)17-19-15(18(20)22-2)16(23-17)12-6-4-3-5-7-12/h3-11H,1-2H3
SMILES:
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC15836157

Molecular Formula: C18H15NO4

Molecular Weight: 309.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-methoxyphenyl)-5-phenyloxazole-4-carboxylate -

Specification

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
IUPAC Name methyl 2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C18H15NO4/c1-21-14-10-8-13(9-11-14)17-19-15(18(20)22-2)16(23-17)12-6-4-3-5-7-12/h3-11H,1-2H3
Standard InChI Key RNTONXWNWHRZHD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC(=C(O2)C3=CC=CC=C3)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure features a 1,3-oxazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a phenyl ring. A methyl ester group is attached to the 4-position of the oxazole ring. This arrangement confers unique electronic and steric properties, making the compound amenable to diverse chemical transformations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₅NO₄
Molecular Weight309.3 g/mol
IUPAC NameMethyl 2-(4-methoxyphenyl)-5-phenyl-1,3-oxazole-4-carboxylate
Melting Point131–132°C (for analogous derivatives)
Spectral Data (¹H NMR)δ 8.17–8.10 (m, 4H), 7.56–7.53 (m, 3H), 3.86 (s, 3H)

The methoxy group at the para position of the phenyl ring enhances electron-donating effects, influencing reactivity in electrophilic substitution reactions. The ester group at C4 participates in hydrolysis and transesterification, enabling derivatization .

Synthesis Methods

Conventional Multi-Step Synthesis

The synthesis typically involves cyclocondensation reactions. For example, a ruthenium-catalyzed C–O/C–S cyclization strategy has been employed to construct the oxazole ring. Key steps include:

  • Cyclization: Reaction of thiobenzamide derivatives with propargyl alcohols under Ru(II) catalysis .

  • Esterification: Introduction of the methyl ester group via reaction with methyl chloroformate .

  • Purification: Column chromatography using ethyl acetate/hexane mixtures (e.g., 7:3 ratio) yields the product in 64–78% purity .

Table 2: Representative Synthetic Protocols

MethodYieldConditionsSource
Ru(II)-catalyzed cyclization70%DMSO, 110°C, 6 h
Column chromatography (EtOAc:hexane)78%7:3 solvent ratio
Esterification of carboxylate49%CH₂Cl₂, room temperature

Optimization Challenges

Yields vary significantly based on substituents. Electron-withdrawing groups on the phenyl ring reduce cyclization efficiency, while methoxy groups improve solubility and reaction kinetics .

Chemical Reactivity and Functionalization

Ester Group Modifications

The methyl ester undergoes hydrolysis to carboxylic acids under basic conditions, enabling further coupling reactions. For instance, saponification with NaOH yields the corresponding acid, which serves as a precursor for amide derivatives .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki–Miyaura couplings have been employed to functionalize the phenyl rings. For example, reaction with arylboronic acids introduces diverse substituents at the 5-position, enhancing biological activity .

Reaction Scheme 1: Suzuki Coupling

Oxazole-ester+ArB(OH)2Pd(PPh3)45-Aryl-oxazole-ester\text{Oxazole-ester} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Aryl-oxazole-ester}

Electrophilic Substitution

The electron-rich oxazole ring undergoes nitration and halogenation at the 4-position, though steric hindrance from the ester group limits regioselectivity.

Applications in Scientific Research

Organic Synthesis Intermediate

The compound serves as a scaffold for synthesizing trisubstituted oxazoles, which are pivotal in natural product synthesis. For example, derivatives have been used to prepare analogs of the anticancer agent texaline .

Catalytic Studies

Ru(II)-catalyzed reactions leveraging this compound have elucidated mechanisms of C–O bond formation, contributing to greener synthetic methodologies .

Table 3: Catalytic Applications

ApplicationOutcomeSource
C–O cyclizationEfficient oxazole ring construction
Decarboxylative couplingSynthesis of biaryl oxazoles

Material Science

Oxazole derivatives exhibit luminescent properties, with potential applications in organic light-emitting diodes (OLEDs). Substituent tuning alters emission wavelengths, enabling device optimization.

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